

# Application Notes and Protocols: In Vitro Percutaneous Absorption of Disperse Violet 1

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## Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B7737400

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## Introduction

**Disperse Violet 1** is an anthraquinone dye utilized in semi-permanent and permanent hair coloring formulations.<sup>[1]</sup> Given its direct and prolonged contact with the skin during use, evaluating its potential for percutaneous absorption is a critical aspect of its safety assessment. In vitro percutaneous absorption studies are essential to determine the extent to which a substance can penetrate the skin barrier and become systemically available. These studies typically employ Franz diffusion cells using human or animal skin as a membrane. This document provides a detailed protocol for conducting an in vitro percutaneous absorption study of **Disperse Violet 1**, along with representative data and visualizations to guide researchers in this field. While specific quantitative data for **Disperse Violet 1** is not extensively published, the available information suggests minimal to no skin absorption.<sup>[1]</sup> The protocols and data presented herein are based on standard methodologies for testing disperse dyes and are intended to serve as a comprehensive guide.

## Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical in vitro percutaneous absorption study of **Disperse Violet 1**. This data reflects the expected low absorption profile of this compound based on available safety assessments.

Table 1: Representative In Vitro Percutaneous Absorption Data for **Disperse Violet 1**

Parameter	Value	Units	Conditions
Test Substance	Disperse Violet 1	-	1% (w/v) suspension in a representative hair dye formulation
Membrane	Human cadaver skin	-	Dermatomed to ~500 $\mu\text{m}$
Receptor Fluid	Phosphate Buffered Saline (PBS) with 0.5% Tween 80	-	Maintained at $32 \pm 1$ $^{\circ}\text{C}$
Exposure Time	24	hours	-
Mean Cumulative Amount in Receptor Fluid at 24h	< 0.05	$\mu\text{g}/\text{cm}^2$	n=6
Steady-State Flux (Jss)	Not calculable	$\mu\text{g}/\text{cm}^2/\text{h}$	Due to non-detectable levels in receptor fluid
Permeability Coefficient (Kp)	Not calculable	cm/h	Due to non-detectable levels in receptor fluid
Lag Time (Tlag)	Not applicable	hours	-
Mean Amount in Epidermis	$1.2 \pm 0.4$	$\mu\text{g}/\text{cm}^2$	n=6
Mean Amount in Dermis	$0.3 \pm 0.1$	$\mu\text{g}/\text{cm}^2$	n=6
Total Penetration (Epidermis + Dermis)	1.5	$\mu\text{g}/\text{cm}^2$	-
Mass Balance	$98.5 \pm 2.1$	%	-

Note: The data presented are representative and intended for illustrative purposes.

## Experimental Protocols

## Preparation of Dosing Solution

A 1% (w/v) suspension of **Disperse Violet 1** is prepared in a vehicle representative of a commercial hair dye formulation. The exact composition of the vehicle should be documented. The suspension should be homogenized to ensure uniform distribution of the dye particles.

## Skin Membrane Preparation

- Source: Human cadaver skin from a certified tissue bank is a common choice. Alternatively, porcine ear skin can be used as a surrogate due to its structural similarity to human skin.
- Preparation: Subcutaneous fat is removed from the dermal side of the skin using a scalpel. The skin is then dermatomed to a uniform thickness of approximately 500  $\mu\text{m}$ .
- Storage: Prepared skin sections can be wrapped in aluminum foil and stored at  $-20^{\circ}\text{C}$  until use.
- Pre-study Equilibration: Prior to the experiment, the skin is thawed and allowed to equilibrate in phosphate-buffered saline (PBS) for at least 30 minutes.[\[2\]](#)

## Franz Diffusion Cell Setup and Procedure[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Assembly: Static Franz diffusion cells are assembled with the prepared skin membrane mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment. The diffusion area should be accurately measured.
- Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid, such as PBS with a surfactant (e.g., 0.5% Tween 80) to enhance the solubility of the lipophilic dye. The fluid should be degassed to prevent bubble formation.[\[2\]](#)
- Temperature Control: The Franz cells are placed in a circulating water bath to maintain the skin surface temperature at  $32 \pm 1^{\circ}\text{C}$ . The receptor fluid is continuously stirred using a magnetic stir bar.[\[3\]](#)
- Dosing: A known quantity of the **Disperse Violet 1** dosing solution (e.g., 10  $\text{mg}/\text{cm}^2$ ) is applied uniformly to the surface of the skin in the donor chamber. The donor chamber is then covered to prevent evaporation.

- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots of the receptor fluid are collected from the sampling arm of the receptor chamber. An equal volume of fresh, pre-warmed receptor fluid is immediately replaced to maintain a constant volume.[\[4\]](#)  
[\[3\]](#)
- Terminal Procedures: At the end of the 24-hour exposure period:
  - The skin surface is washed to remove any unabsorbed formulation.
  - The skin is dismantled from the diffusion cell.
  - The epidermis is separated from the dermis using heat or mechanical methods.
  - The epidermis, dermis, and receptor fluid samples are processed for analysis.

## Analytical Method: Quantification of Disperse Violet 1

High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a suitable method for the quantification of **Disperse Violet 1**.[\[5\]](#)

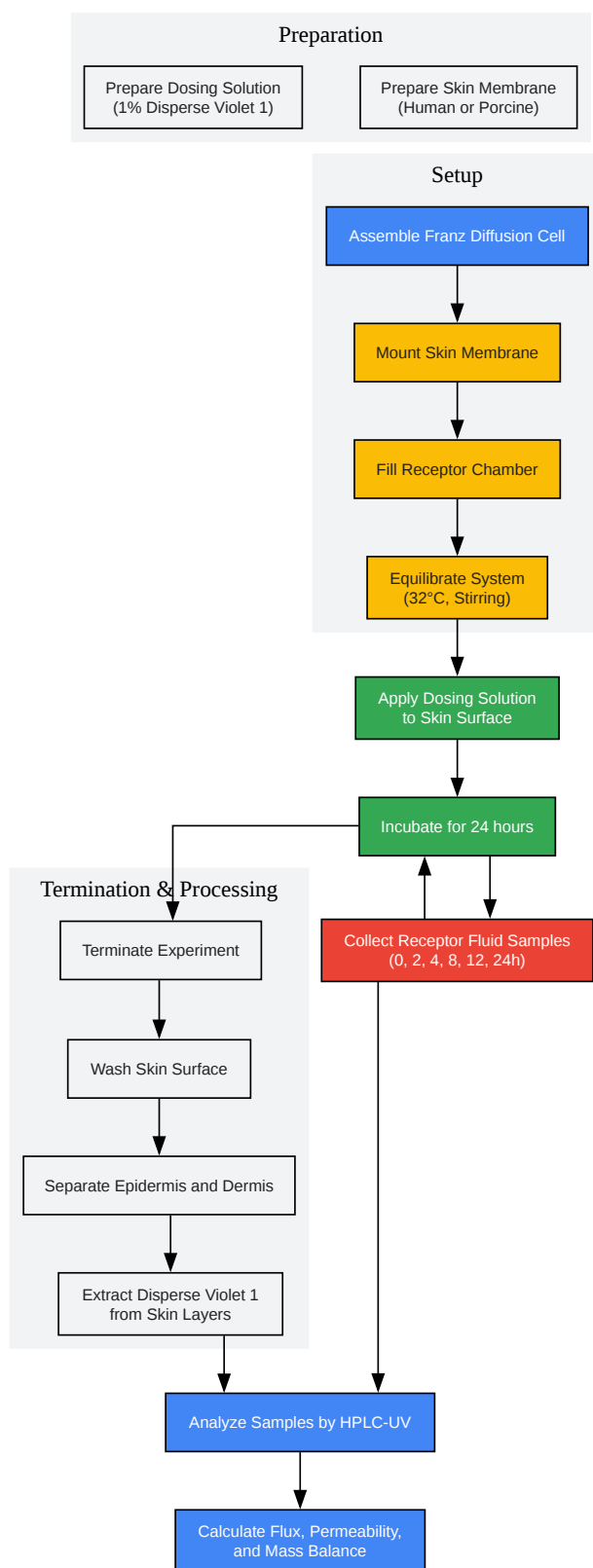
- Sample Preparation:
  - Receptor Fluid: Samples may be injected directly or after a concentration step if levels are low.
  - Epidermis and Dermis: Each skin layer is minced and extracted with a suitable organic solvent (e.g., acetonitrile or methanol). The extraction is typically performed using sonication or overnight incubation. The resulting extracts are then filtered before analysis.
- Chromatographic Conditions (Example):
  - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  - Mobile Phase: A gradient of acetonitrile and water.
  - Flow Rate: 1.0 mL/min.

- Detection Wavelength: Determined by the UV absorbance maxima of **Disperse Violet 1** (e.g., around 255 nm).<sup>[1]</sup>
- Injection Volume: 20 µL.
- Quantification: The concentration of **Disperse Violet 1** in each sample is determined by comparing the peak area to a standard curve prepared with known concentrations of the analyte.

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the in vitro percutaneous absorption study using a Franz diffusion cell.



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Caption: Workflow for an in vitro percutaneous absorption study.

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